4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one
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Overview
Description
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is a complex organic compound with a unique structure that combines elements of chromene, thiopyrano, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core chromene structure, followed by the introduction of the thiopyrano and thiazole rings through cyclization reactions. Bromination is then carried out to introduce the bromine atom at the desired position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated chromene derivatives and thiazole-containing molecules. Examples include:
- 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
- 10-chloro-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
- 10-iodo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one .
Uniqueness
What sets 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one apart is its specific combination of functional groups and ring structures.
Properties
Molecular Formula |
C14H12BrNO2S2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one |
InChI |
InChI=1S/C14H12BrNO2S2/c1-14-5-18-9-3-2-7(15)4-8(9)10(14)11-12(19-6-14)16-13(17)20-11/h2-4,10H,5-6H2,1H3,(H,16,17) |
InChI Key |
NCLGKAGYNWJNJI-UHFFFAOYSA-N |
SMILES |
CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br |
Canonical SMILES |
CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br |
Origin of Product |
United States |
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